(1-14C)Leucine

Leucine catabolism Decarboxylation assay Branched-chain amino acid oxidation

(1-14C)Leucine (CAS 6109‑63‑3) is a carbon‑14 radiolabeled L‑leucine in which the carboxyl carbon (C‑1) carries the 14C atom. It is a cornerstone tracer in amino acid metabolism research, particularly for quantifying whole‑body and tissue‑specific protein synthesis, leucine oxidation, and branched‑chain amino acid catabolism.

Molecular Formula C6H13NO2
Molecular Weight 133.17 g/mol
CAS No. 6109-63-3
Cat. No. B1606900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-14C)Leucine
CAS6109-63-3
Molecular FormulaC6H13NO2
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+2
InChIKeyROHFNLRQFUQHCH-BXQGICHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-14C)Leucine (CAS 6109-63-3) – Carboxyl‑14C‑Labeled L‑Leucine Radiochemical for Metabolic Tracer Studies


(1-14C)Leucine (CAS 6109‑63‑3) is a carbon‑14 radiolabeled L‑leucine in which the carboxyl carbon (C‑1) carries the 14C atom [1]. It is a cornerstone tracer in amino acid metabolism research, particularly for quantifying whole‑body and tissue‑specific protein synthesis, leucine oxidation, and branched‑chain amino acid catabolism [2]. The position‑specific labeling at C‑1 enables selective tracking of the irreversible decarboxylation step of α‑ketoisocaproate (KIC) to isovaleryl‑CoA, a feature not shared by uniformly‑labeled or side‑chain‑labeled leucine tracers [3].

Why (1-14C)Leucine Cannot Be Replaced by U‑14C, 3H, or 13C Leucine Analogs in Procurement Decisions


The metabolic fate of leucine is position‑dependent: the C‑1 carboxyl group is lost in the first irreversible step of leucine catabolism (decarboxylation of KIC), while carbons from the isoprenoid side chain enter the acetyl‑CoA pool. Substituting (1-14C)Leucine with [U‑14C]leucine eliminates the ability to selectively measure decarboxylation vs. complete oxidation [1]. Tritium‑labeled leucine ([4,5‑3H]leucine) introduces a systematic 5–9% underestimation error in protein synthesis rates due to isotope effects and detritiation during protein hydrolysis [2]. Stable‑isotope (13C) leucine analogs require mass spectrometry detection, sacrificing the autoradiographic spatial resolution achievable with 14C [3]. Therefore, direct substitution invalidates quantitative comparisons with decades of 14C‑based reference data and compromises experimental endpoints where label position governs the metabolic readout.

(1-14C)Leucine – Quantitative Differentiation Evidence Against U‑14C, 3H, and 13C Leucine Analogs


Selective Decarboxylation Tracking: C‑1 Label Enables Discrimination of Leucine Transamination vs. Oxidative Decarboxylation

(1-14C)Leucine releases 14CO₂ exclusively upon oxidative decarboxylation of α‑ketoisocaproate (KIC), the second step of leucine catabolism, whereas [U‑14C]leucine generates 14CO₂ from multiple subsequent steps in the Krebs cycle [1]. In pancreatic islets from GK diabetic rats, the ratio of [U‑14C]leucine oxidation to [1‑14C]leucine decarboxylation remained unchanged despite a decrease in absolute 14CO₂ production from both tracers, demonstrating that (1‑14C)leucine specifically reports on the decarboxylation step without interference from downstream oxidation [1].

Leucine catabolism Decarboxylation assay Branched-chain amino acid oxidation

Reduced Isotope Effect Error: 14C‑Leucine Avoids Systematic 5–9% Underestimation of Protein Synthesis Rates Inherent to 3H‑Leucine

Simultaneous infusion of [1‑14C]leucine and [4,5‑3H]leucine in dogs and humans revealed that whole‑body leucine fluxes calculated with the 3H tracer were 5.7% (dog) and 6.4% (human) lower than those calculated with the 14C tracer (both P<0.02) [1]. Fibrinogen fractional synthesis rates in dogs were 6.7% lower when using the 3H vs. 14C tracer (P<0.02) [1]. Detritiation during protein acid hydrolysis accounted for only 2.1% of the discrepancy (P=0.05) [1], indicating that an in vivo isotope effect is the primary cause of the systematic bias.

Protein synthesis measurement Isotope effect Tracer kinetics

Optimized Specific Activity for Flooding‑Dose and Autoradiographic Methods: Lower Molar Activity Enables Higher Chemical Mass Delivery

(1-14C)Leucine is supplied with a molar activity of ≥50 mCi/mmol (Moravek specification) [1], substantially lower than the >220 mCi/mmol typical for [U‑14C]leucine from the same vendor or the >300 mCi/mmol offered by PerkinElmer for [U‑14C]leucine . The lower specific activity of (1-14C)leucine is advantageous for flooding‑dose protocols, where high chemical mass of leucine (typically 1.5–2.0 mmol/kg body weight) must be co‑administered with a tracer dose to saturate all tissue precursor pools [2]. Using a high‑specific‑activity [U‑14C]tracer would deliver insufficient chemical leucine mass at equivalent radioactivity, compromising the saturation of aminoacyl‑tRNA pools.

Specific activity Flooding-dose technique Autoradiography

Superior Cerebral Protein Synthesis Signal‑to‑Noise: 90% Brain Radioactivity Incorporates into Protein Within 35 Minutes

Following intravenous bolus injection of L-[1-14C]leucine in adult rats, 90% of total brain radioactivity was incorporated into protein within 35 minutes, with negligible accumulation of [14C]KIC [1]. This is because leucine transamination (producing KIC) is rate‑limiting in brain, while decarboxylation of the [1-14C] label to 14CO₂ is minimal. By contrast, [U-14C]leucine would generate [14C]KIC and other 14C‑metabolites that contribute to non‑protein background signal, degrading the signal‑to‑noise ratio in autoradiographic images [1]. This property has made (1-14C)leucine the established tracer for the quantitative autoradiographic L-[1-14C]leucine method used to measure regional cerebral protein synthesis (rCPS) in vivo across multiple neuroscience applications [2].

Cerebral protein synthesis Quantitative autoradiography Tracer kinetics

Validated Dual‑Isotope Compatibility: Simultaneous 14C/3H Infusion for Partitioning Leucine Oxidation and Protein Synthesis

[1-14C]Leucine has been validated for simultaneous dual‑isotope infusion with [4,5-3H]leucine or [4,5-3H]KIC to partition whole‑body leucine metabolism into protein synthesis, proteolysis, and oxidation fluxes [1]. The 14C label is chemically stable during protein acid hydrolysis, whereas the 3H label in [4,5-3H]leucine undergoes 2.1% detritiation (P=0.05), introducing a small but measurable error in protein synthesis calculations [1]. In the two‑pool model of leucine metabolism, plasma [14C]KIC specific activity from [1-14C]leucine infusion provides a direct estimate of the intracellular precursor pool for protein synthesis (reciprocal pool model) [2].

Dual-isotope method Leucine kinetics Protein turnover

Optimal Application Scenarios for (1-14C)Leucine: Where Position‑Specific 14C Labeling Delivers Decisive Value


Whole‑Body Protein Turnover Measurement in Clinical Nutrition Studies via Constant Infusion

(1-14C)Leucine is the validated tracer for estimating whole‑body protein synthesis, degradation, and oxidation in hospitalized patients and animal models using the constant infusion method with plasma KIC as the reciprocal precursor pool [1]. The 14C label avoids the 6.4% systematic underestimation of protein flux observed with [4,5-3H]leucine in humans (P<0.02) [2]. Simultaneous [1-14C]leucine and [U-14C]tyrosine infusion enables independent cross‑validation of protein kinetics in patients receiving parenteral nutrition [1].

Quantitative Autoradiographic Mapping of Regional Cerebral Protein Synthesis (rCPS) In Vivo

The validated L-[1-14C]leucine quantitative autoradiographic method achieves ≥90% protein‑incorporated brain radioactivity within 35 minutes post‑injection, with negligible [14C]KIC interference [3]. This protocol has been applied across rodent models of fragile X syndrome, aging, and synaptic plasticity to generate regional cerebral protein synthesis rate maps at high spatial resolution [4]. Alternative tracers ([U-14C]leucine or 3H‑leucine) cannot replicate this signal purity due to metabolite cross‑contamination.

Selective Branched‑Chain 2‑Oxo Acid Dehydrogenase Activity Assay in Isolated Tissues

In perfused heart, skeletal muscle homogenate, or isolated pancreatic islet preparations, (1-14C)leucine selectively reports on the oxidative decarboxylation activity of the branched‑chain 2‑oxo acid dehydrogenase complex via 14CO₂ release [5]. The ratio of [U-14C]leucine oxidation to [1-14C]leucine decarboxylation serves as an internal control for Krebs cycle integrity, enabling researchers to distinguish dehydrogenase regulation from downstream metabolic changes [6]. This specificity is lost with uniformly‑labeled tracers.

Flooding‑Dose Protein Synthesis Rate Determination in Tissues with Low Basal Synthesis

The lower molar activity of (1-14C)leucine (≥50 mCi/mmol [7]) compared to [U-14C]leucine (>220–300 mCi/mmol ) allows delivery of the high chemical leucine mass (≥1.5 mmol/kg) required to saturate aminoacyl‑tRNA pools in flooding‑dose protocols without exceeding practical radioactivity limits [8]. Using [U-14C]leucine at equivalent chemical mass would require a >4‑fold higher radioactivity dose, increasing cost, handling risk, and potential radiolysis artifacts.

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